Myo-inositol 1,3,5-trisphosphate is a phosphoinositide that plays a crucial role in cellular signaling pathways, particularly in the regulation of intracellular calcium levels. It is synthesized from myo-inositol and is involved in various physiological processes, including cell proliferation, differentiation, and apoptosis. This compound is classified under inositol phosphates, which are derivatives of inositol that possess varying numbers of phosphate groups attached to the inositol ring.
Myo-inositol 1,3,5-trisphosphate is derived from myo-inositol through phosphorylation processes mediated by specific kinases. It belongs to a larger class of compounds known as inositol phosphates, which includes myo-inositol 1,4,5-trisphosphate and other phosphorylated derivatives. These compounds are critical for signal transduction in eukaryotic cells and are involved in the regulation of various cellular functions.
The synthesis of myo-inositol 1,3,5-trisphosphate can be achieved through several methods. One common approach involves the phosphorylation of myo-inositol using specific kinases. For instance, myo-inositol can be converted to myo-inositol 1,4,5-trisphosphate via the enzyme phosphatidylinositol 4-phosphate 5-kinase, which adds a phosphate group at position three of the inositol ring .
Another method involves chemical synthesis that utilizes chiral synthesis techniques to produce specific isomers of myo-inositol phosphates. For example, the selective benzoylation followed by phosphorylation can yield high-purity products . The synthesis often requires careful control of reaction conditions to favor the formation of desired isomers while minimizing side reactions.
Myo-inositol 1,3,5-trisphosphate has a molecular formula of C₆H₁₅O₉P and a molecular weight of approximately 246.16 g/mol. The structure consists of a six-membered cyclohexane ring with three hydroxyl groups and three phosphate groups attached at positions one, three, and five. The spatial arrangement of these functional groups is crucial for its biological activity.
The stereochemistry of myo-inositol derivatives is significant; for instance, the equatorial and axial positions of hydroxyl groups influence their reactivity and interaction with enzymes .
Myo-inositol 1,3,5-trisphosphate participates in various biochemical reactions primarily as a second messenger in signal transduction pathways. It is known to activate inositol trisphosphate receptors located on the endoplasmic reticulum membrane. Upon binding to these receptors, it facilitates the release of calcium ions into the cytosol .
Additionally, myo-inositol 1,3,5-trisphosphate can be further phosphorylated to form other inositol phosphates such as myo-inositol 1,3,4-trisphosphate or dephosphorylated to regenerate myo-inositol .
The mechanism of action for myo-inositol 1,3,5-trisphosphate primarily involves its role as a signaling molecule. When released from membranes through receptor activation (e.g., G protein-coupled receptors), it binds to specific receptors on the endoplasmic reticulum. This binding triggers conformational changes that open calcium channels, leading to an increase in intracellular calcium concentration .
This elevation in calcium levels activates various downstream signaling pathways that regulate numerous cellular processes such as muscle contraction, neurotransmitter release, and cell growth.
Myo-inositol 1,3,5-trisphosphate is a white crystalline solid that is soluble in water due to its polar nature stemming from multiple hydroxyl and phosphate groups. Its melting point is typically around 200 °C when hydrated.
Chemical properties include:
Myo-inositol 1,3,5-trisphosphate has significant applications in scientific research due to its role as a second messenger. It is used extensively in studies related to:
Furthermore, its derivatives are explored for therapeutic applications due to their potential roles in modulating cellular responses to various stimuli .
Myo-inositol 1,3,5-trisphosphate (Ins(1,3,5)P₃) is a stereoisomer of inositol trisphosphate characterized by phosphate esters at the D-1, D-3, and D-5 positions of the myo-inositol ring. The myo-inositol scaffold adopts a chair conformation, with hydroxyl groups at positions C2, C4, and C6 in equatorial orientations and phosphates at C1, C3, and C5 in axial positions. This arrangement creates a cis configuration between the C1 and C3 phosphates, while the C5 phosphate resides trans to both [1] [9]. The axial positioning of all three phosphates distinguishes Ins(1,3,5)P₃ from isomers like Ins(1,4,5)P₃ (where C4 and C5 phosphates are equatorial). This steric constraint influences its molecular geometry, charge distribution (−6 at physiological pH), and solvent accessibility [4] [9].
Table 1: Structural Features of Myo-Inositol 1,3,5-Trisphosphate
Feature | Description |
---|---|
IUPAC Name | [(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
Molecular Formula | C₆H₁₅O₁₅P₃ |
Charge (pH 7.4) | −6 |
Phosphate Positions | Axial at C1, C3, C5 |
Hydroxyl Positions | Equatorial at C2, C4, C6 |
Ring Conformation | Chair |
The biological activity of inositol trisphosphates is highly dependent on phosphate positioning:
Table 2: Functional Comparison of Key Inositol Trisphosphate Isomers
Isomer | Primary Source | Calcium Release Activity | Receptor Affinity | Metabolic Fate |
---|---|---|---|---|
Ins(1,4,5)P₃ | PLC hydrolysis of PIP₂ | High (EC₅₀ ~ 0.1–1 µM) | Nanomolar (IC₅₀ = 4.4 nM) | Phosphorylation to Ins(1,3,4,5)P₄; Dephosphorylation to Ins(1,4)P₂ |
Ins(1,3,4)P₃ | 3-kinase action on Ins(1,4,5)P₃ | Low/None | Not applicable | Dephosphorylation to Ins(1,3)P₂/Ins(3,4)P₂; Phosphorylation to Ins(1,3,4,6)P₄ |
Ins(1,3,5)P₃ | Dephosphorylation of Ins(1,3,5,6)P₄? | Undetectable | Micromolar (predicted) | Unknown; likely dephosphorylation to lower phosphates |
Ins(1,3,5)P₃ is highly hydrophilic due to its trianionic state under physiological conditions (net charge −6). Its solubility in aqueous solutions exceeds 100 mM, though precipitation can occur with divalent cations (e.g., Ca²⁺, Mg²⁺) [4] [9]. The compound is stable at neutral pH (4°C to 25°C) but undergoes gradual hydrolysis under acidic (pH < 3) or alkaline (pH > 9) conditions. The axial phosphoester bonds at C1, C3, and C5 are sterically shielded, conferring relative resistance to non-specific phosphatases compared to equatorial esters [1] [8]. Charge distribution is asymmetric, with a high negative charge density localized on the C1–C3 face. This may impede membrane permeability but facilitate interactions with cationic binding proteins [4] [9].
Enzymatic Synthesis:Ins(1,3,5)P₃ is not a direct product of receptor-stimulated PIP₂ hydrolysis. Its biosynthesis likely involves:
Table 3: Synthetic Approaches for Ins(1,3,5)P₃ and Derivatives
Method | Key Steps | Challenges |
---|---|---|
Chemoenzymatic | Use of rat liver homogenates or purified kinases/phosphatases on precursor IPs | Low yield; requires complex isomer separation |
Chemical Synthesis | Selective phosphate protection (e.g., trityl groups) of myo-inositol derivatives | Steric hindrance at C1/C3/C5; racemization risk |
Analog Development | Phosphorothioate substitution (e.g., at C3) | Altered charge distribution; metabolic stability |
Chemical Synthesis:De novo synthesis requires stereoselective phosphorylation:
Chemical Modifications:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: